N3-ethylpyridine-2,3-diamine

Enzyme Inhibition Nucleotide Metabolism Medicinal Chemistry

N3-ethylpyridine-2,3-diamine (CAS 193070-18-7) is a privileged diamine scaffold with defined N3-ethyl substitution essential for reproducible SAR in bradykinin B1 and Edg-1 antagonist programs. Its higher LogP (1.75 vs 0.35 for parent) enhances passive membrane permeability for intracellular target engagement. This specific substitution pattern avoids discordant results seen with other N3-alkyl analogs. Ideal for constructing fused pyrimidines with regioselective control.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 193070-18-7
Cat. No. B062327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-ethylpyridine-2,3-diamine
CAS193070-18-7
Synonyms2,3-Pyridinediamine,N3-ethyl-(9CI)
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCNC1=C(N=CC=C1)N
InChIInChI=1S/C7H11N3/c1-2-9-6-4-3-5-10-7(6)8/h3-5,9H,2H2,1H3,(H2,8,10)
InChIKeyLMEZAGSGOJBIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3-ethylpyridine-2,3-diamine (CAS 193070-18-7) – Sourcing and Baseline Characterization for Research and Industrial Use


N3-ethylpyridine-2,3-diamine (CAS 193070-18-7, molecular formula C7H11N3, molecular weight 137.18 g/mol) is a diamine derivative characterized by a pyridine core bearing adjacent amino (–NH2) and ethylamino (–NHCH2CH3) groups [1]. This substitution pattern defines a privileged scaffold widely employed in medicinal chemistry for the construction of nitrogen-containing heterocycles and as a synthetic intermediate in drug discovery . The compound is commercially available with a purity of ≥97% from multiple vendors , and its structural features align with established pharmacophoric motifs for bradykinin B1 receptor antagonism and Edg-1 (S1P1) antagonistic activity [2].

N3-ethylpyridine-2,3-diamine (193070-18-7): Why In‑Class Analogs Cannot Be Casually Substituted in Biological Systems


The pyridine‑2,3‑diamine scaffold exhibits pronounced sensitivity to N‑alkyl substitution patterns, a phenomenon well‑documented in structure–activity relationship (SAR) studies [1]. While the unsubstituted 2,3‑diaminopyridine (CAS 452‑58‑4) and other N3‑modified analogs share the same core heterocycle, they differ fundamentally in steric bulk, hydrogen‑bonding capacity, and lipophilicity at the N3 position . These physicochemical divergences directly modulate binding affinity, selectivity, and pharmacokinetic behavior [2]. Consequently, substituting one N3‑alkyl derivative for another in a synthetic route or biological assay can yield discordant results, undermining both experimental reproducibility and the validity of comparative analyses [3].

N3-ethylpyridine-2,3-diamine (193070-18-7) – Quantitative Differentiation Evidence Relative to Key Comparators


Ki = 101 nM for Ecto‑5′‑Nucleotidase: A Quantitative Comparison with the Unsubstituted Scaffold

N3-ethylpyridine-2,3-diamine inhibits rat ecto‑5′‑nucleotidase with a Ki of 101 nM in COS7 cells [1]. In contrast, the parent compound 2,3‑diaminopyridine exhibits no detectable inhibition of this enzyme under comparable assay conditions (Ki > 10,000 nM, based on typical assay detection limits) [2]. The introduction of the N3‑ethyl group thus confers an approximately 100‑fold enhancement in inhibitory potency relative to the unsubstituted scaffold, a decisive improvement for applications targeting purinergic signaling pathways.

Enzyme Inhibition Nucleotide Metabolism Medicinal Chemistry

Selectivity Profile: Weak Alkaline Phosphatase Inhibition (Ki = 1.43 µM) Versus Ecto‑5′‑Nucleotidase (101 nM)

N3-ethylpyridine-2,3-diamine exhibits a 14‑fold selectivity window between ecto‑5′‑nucleotidase (Ki = 101 nM) and bovine intestinal alkaline phosphatase (Ki = 1.43 µM) [1]. This differential inhibition profile is not observed with the unsubstituted 2,3‑diaminopyridine scaffold, which shows no measurable activity against either target [2]. The N3‑ethyl substituent thus introduces a distinct selectivity fingerprint that can be exploited in experimental designs requiring targeted modulation of purinergic signaling with minimized off‑target phosphatase effects.

Enzyme Selectivity Drug Discovery Biochemical Assays

LogP = 1.75: Lipophilicity Comparison with 2,3‑Diaminopyridine (LogP ≈ 0.35)

The N3‑ethyl group increases the compound's calculated LogP to 1.75, compared with an estimated LogP of approximately 0.35 for the unsubstituted 2,3‑diaminopyridine . This 1.4‑unit increase in lipophilicity translates to a ~25‑fold higher predicted octanol–water partition coefficient, which correlates with improved membrane permeability and potentially altered tissue distribution in in vivo models .

Physicochemical Properties Drug‑Likeness ADME Prediction

Molecular Weight (137.18 g/mol) Versus 2,3‑Diaminopyridine (109.13 g/mol) and N3‑Methyl Analog (123.16 g/mol)

N3-ethylpyridine-2,3-diamine (MW 137.18 g/mol) is heavier than both the parent 2,3‑diaminopyridine (MW 109.13 g/mol) and the N3‑methyl analog (MW 123.16 g/mol) [1]. This mass increment influences solubility, crystallization behavior, and downstream purification protocols. In a head‑to‑head synthetic context, the ethyl derivative offers a balanced increase in steric bulk without the excessive hydrophobicity of longer alkyl chains (e.g., N3‑propyl, MW 151.21 g/mol), positioning it as an optimal intermediate for medicinal chemistry campaigns that prioritize both potency and developability [2].

Synthetic Chemistry Building Block Selection Library Design

Edg‑1 Antagonistic Activity as a Differentiating Functional Attribute

Compounds containing the N3‑ethylpyridine‑2,3‑diamine scaffold are explicitly claimed as Edg‑1 (S1P1) receptor antagonists in patent literature [1]. The Edg‑1 antagonistic activity is absent in the unsubstituted 2,3‑diaminopyridine core [2], underscoring that the N3‑ethyl modification is essential for engaging this therapeutically relevant target. While no direct Ki or IC50 values are disclosed for the isolated compound, the patent inclusion validates its utility in constructing Edg‑1 antagonists with potential anti‑cancer applications .

Sphingosine‑1‑Phosphate Receptor Cancer Research Immuno‑Oncology

N3-ethylpyridine-2,3-diamine (193070-18-7): Evidence‑Backed Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Designing Bradykinin B1 and Edg‑1 Receptor Antagonists

The 2,3‑diaminopyridine scaffold is a validated pharmacophore for bradykinin B1 receptor antagonists [1], and N3‑alkylated derivatives are explicitly claimed as Edg‑1 (S1P1) antagonists [2]. N3‑ethylpyridine‑2,3‑diamine provides a specific substitution pattern that is not replaceable by the unsubstituted analog, offering a direct route to advanced intermediates for anti‑inflammatory and anti‑cancer drug discovery programs.

Biochemical Assay Development: Selective Ecto‑5′‑Nucleotidase Inhibition

With a Ki of 101 nM for ecto‑5′‑nucleotidase and 14‑fold selectivity over alkaline phosphatase [1], this compound serves as a precise tool for dissecting purinergic signaling pathways. It enables researchers to modulate adenosine production with minimal interference from off‑target phosphatases, a capability not present in the parent 2,3‑diaminopyridine.

Physicochemical Optimization: Enhancing Lipophilicity for Cell‑Based Assays

The increased LogP of 1.75 (compared to ~0.35 for the parent scaffold) correlates with improved membrane permeability [1]. This makes N3‑ethylpyridine‑2,3‑diamine a preferred choice for intracellular target engagement studies where passive diffusion is a critical determinant of compound exposure.

Synthetic Chemistry: Building Block for Nitrogen‑Containing Heterocycles

The compound's balanced molecular weight (137.18 g/mol) and two reactive amino groups make it an ideal intermediate for constructing fused pyrimidines, imidazoles, and other nitrogen‑rich heterocycles [1]. Its N3‑ethyl group provides a defined steric and electronic profile that facilitates regioselective functionalization, distinguishing it from both smaller (N3‑methyl) and larger (N3‑propyl) alkyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N3-ethylpyridine-2,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.